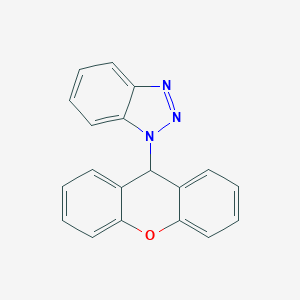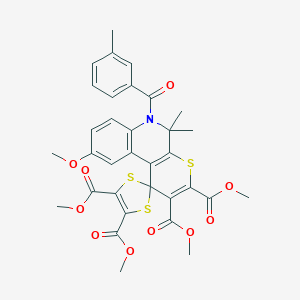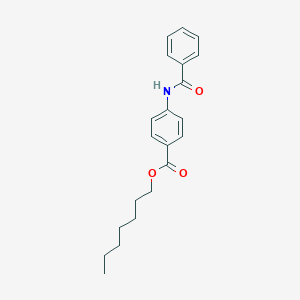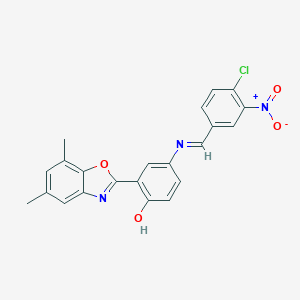![molecular formula C22H17ClN2O2 B417044 4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B417044.png)
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethyl-phenyl group, and a benzooxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzooxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzamide moiety can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl-Phenyl Group: This step often involves Friedel-Crafts alkylation, where an ethyl group is introduced to the phenyl ring using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzooxazoles.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-N-ethyl-N-phenyl-benzamide
- 4-Chloro-N-(2,4-dichloro-phenyl)-benzamide
- 4-Chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
Uniqueness
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzooxazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H17ClN2O2 |
|---|---|
Molekulargewicht |
376.8g/mol |
IUPAC-Name |
4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-2-14-3-5-16(6-4-14)22-25-19-13-18(11-12-20(19)27-22)24-21(26)15-7-9-17(23)10-8-15/h3-13H,2H2,1H3,(H,24,26) |
InChI-Schlüssel |
PSANVAJEVASZQB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Heptyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B416964.png)


![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-methylbenzoate](/img/structure/B416968.png)

![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B416974.png)

![2-Bromo-6-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl)-4-nitrophenol](/img/structure/B416976.png)
![2-{4-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-5,7-dimethyl-1,3-benzoxazole](/img/structure/B416978.png)
![3-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B416979.png)
![2-({[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416980.png)
![2-(3-bromophenyl)-N-[3-(2-chlorophenyl)-2-propenylidene]-1,3-benzoxazol-5-amine](/img/structure/B416982.png)
![2-(5-Ethyl-1,3-benzoxazol-2-yl)-4-[(3-{3-nitrophenyl}-2-propenylidene)amino]phenol](/img/structure/B416983.png)
![2,4-Dichloro-6-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)phenol](/img/structure/B416984.png)
